(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a diisobutylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with diisobutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding amine
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The diisobutylamino group can interact with receptors or enzymes, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexanol: Similar in structure but lacks the diisobutylamino group.
1-Bromo-1-methylcyclohexane: Contains a bromine atom instead of the hydroxyl group.
Cyclohexanol: Lacks the diisobutylamino group and is a simpler structure.
Uniqueness
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is unique due to the presence of both the diisobutylamino group and the hydroxyl group on a chiral cyclohexane ring. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H29NO |
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Molecular Weight |
227.39 g/mol |
IUPAC Name |
(1S,2S)-2-[bis(2-methylpropyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-11(2)9-15(10-12(3)4)13-7-5-6-8-14(13)16/h11-14,16H,5-10H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
CUPUUUNUJBDPNS-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(C)CN(CC(C)C)C1CCCCC1O |
Origin of Product |
United States |
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